
4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
Descripción general
Descripción
“4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide” is a chemical compound. It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazol-5-yl derivatives have the ability to disrupt processes related to DNA replication .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, focusing on six unique applications:
Antimicrobial Activity
4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide: has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, leading to disruption and eventual cell death. This makes it a promising candidate for developing new antibiotics, especially against resistant strains of bacteria .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer drug development. Studies have shown its effectiveness against prostate and breast cancer cells .
Antioxidant Activity
The compound has demonstrated strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders .
Anti-inflammatory Effects
4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide: has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it useful in treating inflammatory diseases like arthritis and inflammatory bowel disease .
Antifungal Applications
This compound has also been explored for its antifungal properties. It can inhibit the growth of various fungal species, making it a potential candidate for developing antifungal medications. This is particularly important for treating fungal infections that are resistant to current treatments .
Direcciones Futuras
The future directions for the study of “4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide” and related compounds could include further investigation of their synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety. Additionally, their potential applications in various fields such as medicine could be explored .
Propiedades
IUPAC Name |
5-(4-bromophenyl)sulfinyl-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS2/c1-6-9(14-12-11-6)15(13)8-4-2-7(10)3-5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGMQUPEASHIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208928 | |
| Record name | 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
282523-00-6 | |
| Record name | 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282523-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3034934.png)

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3034936.png)
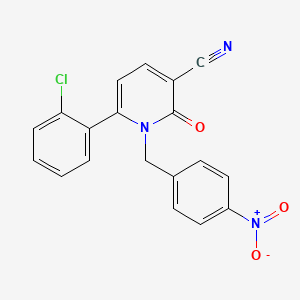
![2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3034940.png)
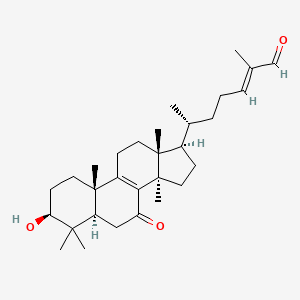
![6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3034942.png)

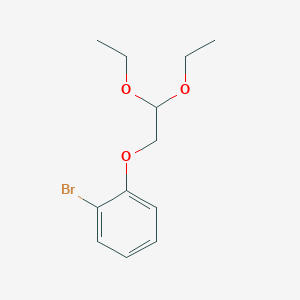
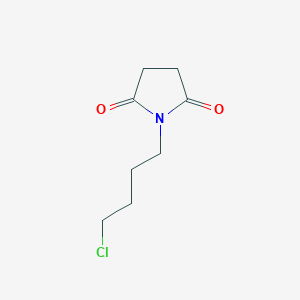
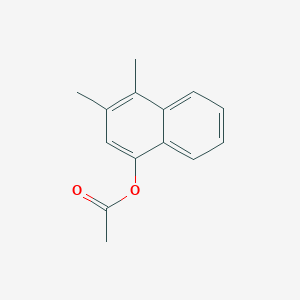

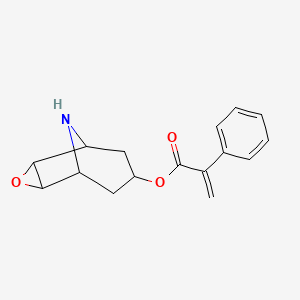
![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)